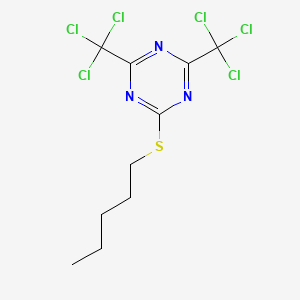
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5
Vorbereitungsmethoden
The synthesis of s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired triazine derivative . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other less oxidized forms.
Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or disrupt cellular membranes, leading to antimicrobial or anticancer effects . The triazine ring structure allows for multiple points of interaction with biological molecules, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds such as:
s-Triazine, 2,4,6-trichloro-1,3,5-triazine: Known for its use in herbicides like atrazine and simazine.
s-Triazine, 2,4,6-triamino-1,3,5-triazine:
s-Triazine, 2,4,6-trihydroxy-1,3,5-triazine:
Eigenschaften
CAS-Nummer |
24481-70-7 |
|---|---|
Molekularformel |
C10H11Cl6N3S |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
2-pentylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H11Cl6N3S/c1-2-3-4-5-20-8-18-6(9(11,12)13)17-7(19-8)10(14,15)16/h2-5H2,1H3 |
InChI-Schlüssel |
JQJLVQLMPCQVHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
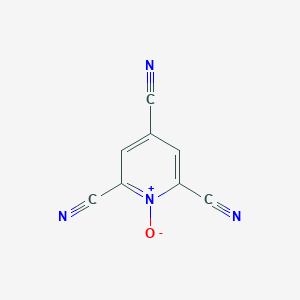

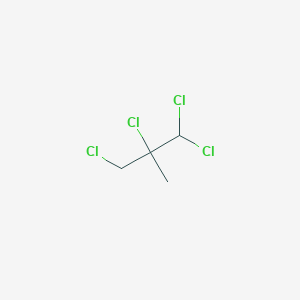
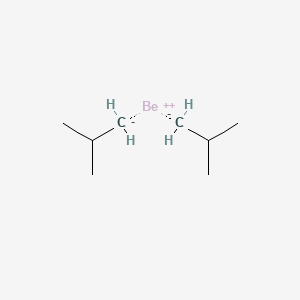
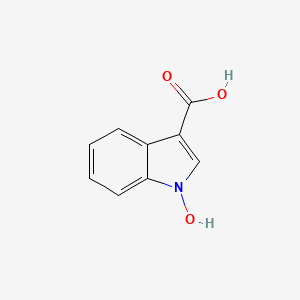


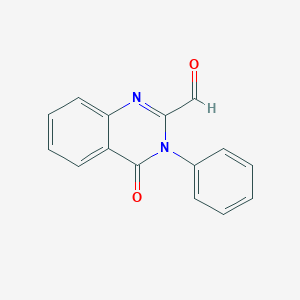
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

